Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-
Description
Properties
CAS No. |
57473-42-4 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzylimidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-11(5-3-1)10-16-12-6-7-14-13-15-8-9-17(12)13/h1-9,16H,10H2 |
InChI Key |
XOVWVHGFQVJAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves:
- Formation of the fused heterocyclic core via cyclization reactions.
- Introduction of substituents such as the N-(phenylmethyl) group through alkylation or reductive amination.
- Use of aldehyde or amine precursors to build the imidazo ring system.
Microwave-Assisted Synthesis of Imine/Amine Derivatives
A notable method involves microwave-assisted heating to synthesize imidazo[1,2-a]pyrimidine derivatives bearing imine or amine groups:
- Procedure: Imidazo[1,2-a]pyrimidine-2-carbaldehyde is reacted with amine derivatives (including benzylamine) in ethanol with MgSO4 as a drying agent.
- Conditions: Microwave irradiation at 200 W, 80–85 °C for 40–120 minutes.
- Workup: After reaction completion (monitored by TLC), the mixture is filtered, dried, and purified by flash chromatography.
- Outcome: Moderate to good yields of imine or amine derivatives, which can be further reduced or modified to yield N-(phenylmethyl) substituted compounds.
Cyclization via Aminoimidazole Precursors
Another approach involves the reaction of 2-aminoimidazole derivatives with appropriate aldehydes or electrophiles to form the imidazo[1,2-a]pyrimidine core:
- The reaction proceeds through intermediates that undergo cyclization and rearrangement.
- The critical step is the formation of an intermediate with favorable free energy change, leading to the final heterocyclic product.
- This method allows for the introduction of various substituents, including benzyl groups, by selecting suitable amine or aldehyde precursors.
Alkylation of Imidazo[1,2-a]pyrimidin-5-amine
Direct alkylation of the amine group at position 5 with benzyl halides (e.g., benzyl chloride or benzyl bromide) is a straightforward method:
- Reaction: Imidazo[1,2-a]pyrimidin-5-amine is treated with benzyl halide under basic conditions.
- Catalysts/Base: Commonly used bases include potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Outcome: Formation of N-(phenylmethyl) derivatives with good selectivity and yield.
This method is widely used due to its simplicity and efficiency in introducing the benzyl group.
Amidation and Functional Group Transformations
In some synthetic routes, amidation reactions are employed to modify intermediates:
Catalytic and Green Chemistry Approaches
Recent advances include:
- Molecular iodine-catalyzed ultrasonication: This environmentally benign method facilitates the synthesis of imidazo[1,2-a]pyridine derivatives in aqueous media with high yields and short reaction times. While primarily demonstrated for imidazo[1,2-a]pyridines, similar catalytic strategies could be adapted for imidazo[1,2-a]pyrimidines.
- Microwave-assisted synthesis: Enhances reaction rates and yields, reducing solvent use and energy consumption.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The microwave-assisted method significantly reduces reaction time compared to conventional heating and improves yields for imine and amine derivatives of imidazo[1,2-a]pyrimidine.
- The formation of key intermediates with favorable thermodynamics is essential for successful cyclization and product formation.
- Alkylation with benzyl halides is a reliable method to introduce the N-(phenylmethyl) group, often yielding pure products after simple purification.
- Green chemistry approaches such as molecular iodine catalysis and ultrasonication offer sustainable alternatives with excellent yields and mild conditions, though their application to imidazo[1,2-a]pyrimidin-5-amine derivatives requires further exploration.
- Amidation and other functional group transformations provide additional versatility for modifying the heterocyclic core but may involve more steps and reagents.
Chemical Reactions Analysis
Types of Reactions
N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced imidazo[1,2-a]pyrimidine analogs. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Structural Characteristics
Imidazo[1,2-a]pyrimidin-5-amine features a fused bicyclic structure consisting of imidazole and pyrimidine rings, with a phenylmethyl substituent. This configuration enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Applications
One of the most significant applications of Imidazo[1,2-a]pyrimidin-5-amine is its potential as an anticancer agent . Research has demonstrated that this compound acts as an inhibitor of several kinases, particularly c-KIT kinase, which plays a crucial role in the development of certain cancers such as gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.
Anti-inflammatory Effects
In addition to its anticancer properties, Imidazo[1,2-a]pyrimidin-5-amine has been investigated for its anti-inflammatory effects . The compound has shown promise in inhibiting key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in various inflammatory diseases.
Case Studies
Recent studies have highlighted the efficacy of this compound in reducing inflammation in animal models. For instance, in carrageenan-induced paw edema tests, compounds similar to Imidazo[1,2-a]pyrimidin-5-amine demonstrated significant reductions in swelling compared to control groups . This suggests that the compound could be developed further for therapeutic use in inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of Imidazo[1,2-a]pyrimidin-5-amine compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridin | Bicyclic heterocycle | Anticancer properties |
| Pyrimidine derivatives | Aromatic heterocycle | Anti-inflammatory effects |
| Pyrazolo[3,4-d]pyrimidine | Bicyclic heterocycle | Anticancer and anti-inflammatory |
| Quinazoline derivatives | Bicyclic heterocycle | Anticancer activity |
Imidazo[1,2-a]pyrimidin-5-amine stands out due to its specific combination of functional groups that enhance its binding affinity and biological activity compared to these related compounds .
Mechanism of Action
The mechanism of action of N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparisons
Notes:
- Benzyl vs.
Core Structural Modifications
Table 2: Core Heterocycle Comparisons
Notes:
- Benzo-Fused Systems : The addition of a benzene ring (e.g., 3k) improves planarity, favoring interactions with planar biological targets like DNA or enzyme active sites .
- Diazepine Fusion : Compounds like 3f exhibit central nervous system (CNS) activity due to structural similarity to benzodiazepines, but this complexity complicates synthesis .
Biological Activity
Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.
Overview of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are nitrogen-containing heterocycles that have garnered attention for their wide range of biological activities. These compounds are known for their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. The specific compound N-(phenylmethyl)-imidazo[1,2-a]pyrimidin-5-amine exhibits promising bioactivity that warrants further investigation.
Anticancer Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives possess notable anticancer properties. For instance, studies have indicated that certain derivatives can inhibit the proliferation of various cancer cell lines. A study by Farag et al. demonstrated that several synthesized imidazo[1,2-a]pyrimidines exhibited potent in vitro antitumor activity against the MCF-7 breast cancer cell line, with some compounds achieving IC50 values in the low micromolar range .
Antimicrobial Properties
The antimicrobial activity of imidazo[1,2-a]pyrimidines has also been extensively documented. In a comparative study, derivatives were evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL across various strains, indicating strong antibacterial potential . Additionally, molecular docking studies suggested that these compounds could effectively bind to bacterial enzymes involved in cell wall synthesis.
Anti-inflammatory Effects
Imidazo[1,2-a]pyrimidine derivatives have shown anti-inflammatory properties in various experimental models. Zhou et al. highlighted the synthesis of new derivatives that demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Researchers have identified key structural features that enhance potency and selectivity for specific biological targets. For example:
- Substituents : The presence of specific substituents on the phenyl ring significantly influences the compound's activity.
- Positioning : The position of amino groups or other functional groups on the imidazopyrimidine core can alter binding affinity and biological efficacy.
Synthesis Methods
The synthesis of N-(phenylmethyl)-imidazo[1,2-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors such as 2-aminoimidazole and various maleimides or arylitaconimides . Recent advancements have introduced greener synthesis methods using molecular iodine as a catalyst under ultrasonication conditions.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives:
| Study | Biological Activity | Findings |
|---|---|---|
| Farag et al. (2024) | Antitumor | Significant activity against MCF-7 cells with IC50 < 10 µM |
| Zhou et al. (2024) | Anti-inflammatory | Inhibition of TNF-alpha production in vitro |
| Gowda et al. (2023) | Antimicrobial | MIC values between 1-16 µg/mL against multiple bacterial strains |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidin-5-amine derivatives, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as 3-aminoazoles with aldehydes or ketones under basic conditions (e.g., triethylamine) to form the imidazo[1,2-a]pyrimidine core . Palladium-catalyzed cyanation (using Zn(CN)₂) and subsequent hydrolysis are critical for introducing nitrile/carboxylic acid functionalities . Regioselectivity is controlled by substituent positioning on the pyrimidine ring and choice of catalysts (e.g., AlCl₃ for Friedländer annulation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Imidazo[1,2-a]pyrimidin-5-amine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns on the heterocyclic core, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation pathways . Infrared (IR) spectroscopy identifies functional groups like amines or carbonyls. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What biological activities are associated with Imidazo[1,2-a]pyrimidin-5-amine derivatives, and what assay systems are used for evaluation?
- Methodological Answer : These compounds exhibit CNS-modulating effects (e.g., anxiolytic, sedative) evaluated via in vivo rodent models (e.g., elevated plus maze) and in vitro receptor-binding assays (e.g., GABAₐ receptor affinity) . Anticancer activity is assessed using cell viability assays (MTT) against human cancer lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action of Imidazo[1,2-a]pyrimidin-5-amine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity . Molecular docking (AutoDock Vina) identifies binding poses to targets like mGlu5 receptors, with binding affinity validated via isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., comparing in vitro enzyme inhibition with in vivo efficacy) minimizes false positives. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀, AUC) clarify discrepancies . For CNS-active compounds, blood-brain barrier permeability (logBB) must be quantified via LC-MS/MS .
Q. How can regioselectivity challenges in multi-step syntheses be addressed?
- Methodological Answer : Microwave-assisted synthesis enhances reaction efficiency and selectivity (e.g., cyclization of hydrazines with triethyl orthoformate) . Protecting groups (e.g., MEM ethers) prevent undesired side reactions during functionalization of sensitive positions .
Q. What advanced reactor designs optimize scalability for Imidazo[1,2-a]pyrimidin-5-amine synthesis?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., nitro group reductions). Automated platforms (e.g., ChemSpeed) enable high-throughput screening of reaction parameters (temperature, catalyst loading) to maximize yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
